molecular formula C11H11NO4 B12443407 (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

Cat. No.: B12443407
M. Wt: 221.21 g/mol
InChI Key: ONCAPYJAPWPPFJ-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of the hydroxyl and carbonyl groups suggests potential reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between an aldehyde and a ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic properties. For example, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the pyridine ring and carbonyl group may facilitate interactions with specific amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate: The (E)-isomer of the compound, which differs in the spatial arrangement of substituents around the double bond.

    Methyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    2-hydroxy-4-oxo-4-(pyridin-3-yl)butanoic acid: A related compound where the ester group is replaced by a carboxylic acid group.

Uniqueness

(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the pyridine ring also adds to its uniqueness, as it can participate in various chemical and biological interactions.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3

InChI Key

ONCAPYJAPWPPFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O

Origin of Product

United States

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